Lanosterol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanosterol is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol and other steroids in animals and fungi . The deuterated version, Lanosterol-d6, is often used in scientific research due to its stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lanosterol-d6 involves the incorporation of deuterium atoms into the lanosterol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve high pressure and temperature to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The final product is purified using techniques such as chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Lanosterol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Reduction reactions can convert this compound into other sterols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are used under controlled conditions.
Major Products: The major products formed from these reactions include different sterols and oxysterols, which have significant biological and chemical importance .
Wissenschaftliche Forschungsanwendungen
Lanosterol-d6 has a wide range of applications in scientific research:
Biology: Studied for its role in cholesterol biosynthesis and its effects on cellular processes.
Wirkmechanismus
Lanosterol-d6 exerts its effects through various molecular targets and pathways:
Cholesterol Biosynthesis: this compound is a key intermediate in the biosynthesis of cholesterol.
Protein Aggregation Inhibition: this compound has been shown to inhibit the aggregation of crystallin proteins, which can lead to the formation of cataracts.
Vergleich Mit ähnlichen Verbindungen
Lanosterol-d6 is unique due to its deuterium atoms, which provide stability and make it useful as an internal standard. Similar compounds include:
Lanosterol: The non-deuterated form, which is a precursor to cholesterol and other steroids.
Cholesterol: A major sterol in animals, derived from lanosterol.
Oxysterols: Oxidized derivatives of lanosterol and cholesterol, involved in various biological processes.
This compound stands out due to its stability and utility in precise quantification and research applications.
Eigenschaften
Molekularformel |
C30H50O |
---|---|
Molekulargewicht |
432.8 g/mol |
IUPAC-Name |
(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1/i1D3,2D3 |
InChI-Schlüssel |
CAHGCLMLTWQZNJ-BOJDFLINSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.